3,4-Dibromothiophene-2,5-dicarboxaldehyde
Overview
Description
3,4-Dibromothiophene-2,5-dicarboxaldehyde is a chemical compound with the molecular formula C6H2Br2O2S and a molecular weight of 297.95 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms and two formyl groups attached to the thiophene ring .
Preparation Methods
The synthesis of 3,4-Dibromothiophene-2,5-dicarboxaldehyde typically involves the bromination of thiophene derivatives followed by formylation. One common method involves the bromination of thiophene-2,5-dicarboxaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction conditions often include solvents like acetic acid or chloroform and temperatures ranging from room temperature to reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety .
Chemical Reactions Analysis
3,4-Dibromothiophene-2,5-dicarboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The formyl groups can undergo oxidation to carboxylic acids or reduction to alcohols.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Stille coupling to form more complex thiophene derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) . Major products formed from these reactions depend on the specific reagents and conditions used but can include a wide range of functionalized thiophene derivatives .
Scientific Research Applications
3,4-Dibromothiophene-2,5-dicarboxaldehyde has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of conjugated polymers and organic semiconductors.
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.
Chemical Biology: It is used in the design of probes and sensors for detecting various biological molecules and processes.
Mechanism of Action
The mechanism of action of 3,4-Dibromothiophene-2,5-dicarboxaldehyde depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine atoms and formyl groups, which can undergo various chemical transformations . In material science, its electronic properties are influenced by the conjugation of the thiophene ring and the electron-withdrawing effects of the bromine atoms and formyl groups . The molecular targets and pathways involved in its biological applications would depend on the specific compounds synthesized from it and their intended use .
Comparison with Similar Compounds
3,4-Dibromothiophene-2,5-dicarboxaldehyde can be compared with other similar compounds such as:
3,4-Dibromothiophene: Lacks the formyl groups and is used in the synthesis of various thiophene derivatives.
Thiophene-2,5-dicarboxaldehyde: Lacks the bromine atoms and is used in the synthesis of different functionalized thiophenes.
3,4-Dichlorothiophene-2,5-dicarboxaldehyde: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of bromine atoms and formyl groups, which provide a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
3,4-dibromothiophene-2,5-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2O2S/c7-5-3(1-9)11-4(2-10)6(5)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIQKZFRHPLSLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(S1)C=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460643 | |
Record name | 3,4-Dibromothiophene-2,5-dicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25373-20-0 | |
Record name | 3,4-Dibromothiophene-2,5-dicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dibromothiophene-2,5-dicarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.